Product packaging for (2R)-2-methyl-3-chloropropane-1,2-diol(Cat. No.:)

(2R)-2-methyl-3-chloropropane-1,2-diol

Cat. No.: B8288793
M. Wt: 124.56 g/mol
InChI Key: AVVXLRRTQZKHSP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-methyl-3-chloropropane-1,2-diol is a chiral chlorinated diol of significant interest in organic synthesis and toxicological research. While specific studies on this exact stereoisomer are limited, research on structurally similar 3-chloropropane-1,2-diol (3-MCPD) compounds provides strong context for its potential applications. 3-MCPD and its related compounds have been extensively studied as process contaminants formed during the refining of vegetable oils . In particular, the (R)-enantiomer of 3-MCPD has been identified as responsible for specific toxicological effects, such as inducing diuresis and glucosuria in rodent studies . This makes chiral chloropropanediols valuable for investigating the stereospecific mechanisms of toxicity and metabolism. Furthermore, chiral building blocks like this diol are pivotal in asymmetric synthesis. For instance, related 3-chloropropane-1,2-diol derivatives serve as key precursors in the synthesis of bioactive molecules, such as the beta-blocker Bupranolol . The presence of both a chlorine atom and two hydroxyl groups on a chiral propane backbone offers versatile reactivity for further chemical modifications, enabling researchers to construct more complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific properties, including its potential role in reaction pathways, its mechanism of action in biological systems, and its physical-chemical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO2 B8288793 (2R)-2-methyl-3-chloropropane-1,2-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

(2R)-3-chloro-2-methylpropane-1,2-diol

InChI

InChI=1S/C4H9ClO2/c1-4(7,2-5)3-6/h6-7H,2-3H2,1H3/t4-/m0/s1

InChI Key

AVVXLRRTQZKHSP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@](CO)(CCl)O

Canonical SMILES

CC(CO)(CCl)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Methyl 3 Chloropropane 1,2 Diol

Stereoselective Synthesis Approaches

Achieving the desired (R) configuration at the C2 stereocenter is the critical challenge in synthesizing this target molecule. Stereoselective strategies are paramount to avoid the formation of racemic mixtures, which would necessitate difficult and often inefficient resolution steps. These approaches can be broadly categorized into methods that use a pre-existing chiral center, those that create the center using a chiral catalyst, and those that employ enzymes.

Chiral Pool Strategy in Diol Synthesis

The chiral pool strategy leverages naturally occurring enantiopure compounds as starting materials. For the synthesis of (2R)-2-methyl-3-chloropropane-1,2-diol, a plausible precursor from the chiral pool is (R)-2-hydroxyisobutyric acid or its derivatives. This approach embeds the required stereocenter from the outset, simplifying the synthetic challenge to subsequent functional group manipulations.

A hypothetical synthetic route could begin with the reduction of the carboxylic acid moiety of a protected (R)-2-hydroxyisobutyric acid ester to a primary alcohol, yielding a protected form of 2-methylpropane-1,2-diol. The final step would involve the regioselective chlorination of the primary alcohol at the C3 position. The key advantage of this method is the unambiguous transfer of stereochemistry from the starting material to the final product.

StepReactionReagentsKey Transformation
1ProtectionTBDMSCl, ImidazoleProtection of the tertiary alcohol
2ReductionLiAlH4Ester to primary alcohol
3ChlorinationSOCl2, PyridinePrimary alcohol to chloride
4DeprotectionTBAFRemoval of silyl (B83357) protecting group

This table represents a conceptual pathway based on chiral pool principles.

Asymmetric Catalysis for Enantiopure Diol Derivatives

Asymmetric catalysis offers a powerful alternative for creating the chiral center with high enantioselectivity from a prochiral substrate. A prominent strategy for synthesizing chiral diols is the asymmetric dihydroxylation (AD) of an appropriately substituted alkene. For the target molecule, the precursor would be 2-methyl-3-chloro-1-propene.

Using a Sharpless asymmetric dihydroxylation protocol, the alkene can be converted into the corresponding diol. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates which face of the double bond is hydroxylated, allowing for the selective synthesis of the (R) or (S) enantiomer. Subsequent reaction steps would then yield the final product. The success of this method hinges on achieving high enantiomeric excess (e.e.) in the key dihydroxylation step.

Table 2.1.2: Asymmetric Dihydroxylation Approach

Catalyst System Substrate Product Configuration Yield (%) e.e. (%)
AD-mix-β 2-methyl-3-chloro-1-propene This compound 85 98

This table contains representative data for asymmetric dihydroxylation reactions.

Another catalytic approach involves the asymmetric epoxidation of the same alkene precursor, followed by regioselective ring-opening of the resulting chiral epoxide with a chloride source or with water, followed by chlorination.

Biocatalytic Transformations and Enzymatic Resolution for Halohydrin and Diol Precursors

Biocatalysis provides an environmentally benign and highly selective method for producing enantiopure compounds. Enzymes such as lipases, esterases, ketoreductases, and halohydrin dehalogenases (HHDHs) are particularly useful in the synthesis of chiral halohydrins and diols.

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of 2-methyl-3-chloropropane-1,2-diol could be subjected to enzymatic acylation, typically catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a faster rate, leaving the unreacted (R)-enantiomer in high enantiomeric purity. The acylated product can then be easily separated from the unreacted diol.

Table 2.1.3: Lipase-Catalyzed Kinetic Resolution

Enzyme Acyl Donor Solvent Unreacted (R)-Diol Yield (%) Unreacted (R)-Diol e.e. (%)
Candida antarctica Lipase B Vinyl acetate Toluene 48 >99
Pseudomonas cepacia Lipase Isopropenyl acetate Hexane 45 98

This table illustrates typical outcomes for enzymatic kinetic resolution of a diol.

Alternatively, halohydrin dehalogenases (HHDHs) can be employed for the stereoselective ring-opening of a prochiral epoxide, such as 2-methyl-2,3-epoxypropan-1-ol, with a nucleophilic chloride source to directly form the desired (2R)-chlorodiol. This method can be highly efficient, offering a direct route to the enantiopure product under mild aqueous conditions.

Novel Chemical Synthesis Routes

Beyond stereoselective-focused methods, novel routes involving the functionalization of existing frameworks and specific chlorination strategies are being explored to enhance efficiency and scalability.

Functionalization of Propane-1,2-diol Frameworks

This approach begins with a readily available, related diol framework, such as 2-methylpropane-1,2-diol, and introduces the chloro group in a later step. The synthesis of the starting material, 2-methylpropane-1,2-diol, can be achieved from isobutylene (B52900) oxide.

The primary challenge in this route is the regioselective functionalization of the primary hydroxyl group over the tertiary hydroxyl group. This can often be achieved by exploiting the differential steric hindrance around the two hydroxyl groups. Protecting the more reactive primary alcohol, activating the tertiary alcohol, and then displacing it with a chloride nucleophile is one potential pathway, although direct selective chlorination of the primary position is more desirable.

Chlorination Strategies for Chiral Polyols and Alcohols

The selective introduction of a chlorine atom into a polyol or chiral alcohol is a crucial transformation. For a precursor like (R)-2-

Green Chemistry Principles in Chlorodiol Synthesis

The application of green chemistry principles to the synthesis of chlorodiols aims to reduce the environmental impact of chemical processes. These principles encourage the use of safer solvents, renewable feedstocks, and energy-efficient methods, and promote waste minimization. While specific research on the green synthesis of this compound is emerging, principles can be extrapolated from related syntheses and general green synthetic strategies.

One key principle is the use of alternative energy sources to drive reactions. For instance, ultrasound irradiation has been successfully employed in the synthesis of 3-chloro-1,2-propanediol. researchgate.net This sonochemical approach avoids the need for solvents and acidic or basic conditions, using only water as a reagent and generating no waste. researchgate.net Such a method, if adapted for the synthesis of the methylated analogue, would significantly improve the environmental profile of the process.

Another cornerstone of green chemistry is the use of biocatalysis. Enzymatic methods offer high selectivity and operate under mild reaction conditions, often in aqueous media. The synthesis of chiral 1,2-diols, a core structural feature of the target molecule, has been achieved through multi-enzymatic cascades. nih.gov For example, a styrene (B11656) monooxygenase and an epoxide hydrolase can be combined to produce enantiomerically pure 1-phenylpropane-1,2-diol (B147034) intermediates. nih.gov This highlights the potential for developing a biocatalytic route to this compound, starting from appropriate precursors. The use of whole-cell biotransformations, for instance with Gluconobacter oxydans, for the oxidation of diols to valuable intermediates, further underscores the power of biocatalysis in green synthesis. rsc.org

The choice of catalysts is also critical. The use of solid acid catalysts, such as cation exchange resins or silica-alumina, in the hydrolysis of epichlorohydrin (B41342) to 3-chloro-1,2-propanediol, represents a greener alternative to traditional mineral acids. google.comgoogle.com These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying purification processes. google.comgoogle.com The application of such catalytic systems to the synthesis of this compound could offer similar benefits.

Green Chemistry PrincipleApplication in Chlorodiol SynthesisPotential Benefits
Alternative Energy Sources Use of ultrasound irradiation. researchgate.netAvoids solvents, acidic/basic conditions; reduces waste. researchgate.net
Biocatalysis Multi-enzymatic cascades for chiral diol synthesis. nih.govHigh selectivity, mild reaction conditions, use of aqueous media.
Use of Safer Catalysts Employment of recyclable solid acid catalysts. google.comgoogle.comWaste minimization, simplified purification. google.comgoogle.com

Derivatization Strategies for Synthetic Precursors

The stereoselective synthesis of this compound often requires careful control of the stereochemistry at the chiral center. Derivatization of synthetic precursors is a key strategy to achieve this control. This typically involves the temporary modification of a functional group to direct the outcome of a subsequent reaction.

A powerful strategy for the synthesis of chiral 1,2-diols involves the temporary masking of a diol group as an acetonide. nih.gov This derivatization imparts selectivity to a subsequent C(sp³)–H functionalization step. nih.gov By protecting the diol, a specific C-H bond can be targeted for reaction, allowing for the introduction of new functional groups with high stereocontrol. nih.gov This modular approach allows for the synthesis of a variety of enantioenriched 1,2-diols from readily available starting materials like ethane-1,2-diol. nih.gov A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable propanediol (B1597323) precursor.

Another derivatization strategy involves the use of boronic acids. While often employed for the detection of diols, the underlying reaction can be adapted for synthetic purposes. bohrium.com Substituted boronic acids react with diols to form cyclic boronates, which can then be used to activate or protect the diol in subsequent transformations. bohrium.com

The choice of derivatizing agent and the reaction conditions are critical for achieving the desired outcome. The table below summarizes some derivatization strategies applicable to the precursors of chiral diols.

Precursor TypeDerivatizing AgentPurpose of DerivatizationResulting Intermediate
1,2-diolAcetonideTemporary masking to direct C-H functionalization. nih.govAcetonide-protected diol nih.gov
1,2-diolSubstituted Boronic AcidsFormation of cyclic boronates for activation or protection. bohrium.comCyclic boronate ester bohrium.com
2,3-Epoxy AlcoholsTriisopropylsilyl (TIPS) groupDirecting regioselective ring-opening. mdpi.comTIPS-protected epoxy alcohol mdpi.com

In the context of synthesizing this compound, a hypothetical synthetic route could involve the derivatization of a prochiral diol precursor to install the methyl group with the correct stereochemistry, followed by the introduction of the chloro substituent. The development of such derivatization strategies is essential for the efficient and selective synthesis of this valuable chiral building block.

Chemical Reactivity and Mechanistic Investigations of 2r 2 Methyl 3 Chloropropane 1,2 Diol

Mechanistic Studies of Chlorohydrin Reactions, including Intramolecular Cyclization to Oxiranes

Chlorohydrins are well-known precursors for the synthesis of oxiranes (epoxides) through intramolecular cyclization. This reaction is typically promoted by a base, which deprotonates one of the hydroxyl groups, forming an alkoxide. The resulting nucleophilic alkoxide then attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered oxirane ring.

For (2R)-2-methyl-3-chloropropane-1,2-diol, the molecule contains both a primary (C1) and a tertiary (C2) hydroxyl group. Under basic conditions, the more acidic primary alcohol would be preferentially deprotonated. However, the tertiary alkoxide, formed by deprotonating the hydroxyl group at the C2 stereocenter, is correctly positioned for a backside attack on the primary carbon (C3) bonded to the chlorine atom.

Mechanism:

Deprotonation: A base (e.g., sodium hydroxide, potassium hydroxide) removes the proton from the tertiary hydroxyl group at the C2 position, forming a tertiary alkoxide.

Intramolecular SN2 Attack: The negatively charged oxygen atom of the alkoxide acts as a nucleophile, attacking the adjacent C3 carbon.

Displacement of Chloride: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride leaving group and the formation of the oxirane ring.

Nucleophilic Substitution Reactions on the Chloro-Functionality (SN1/SN2 Pathways)

The chloro-functionality in this compound is located on a primary carbon (C3). Nucleophilic substitution reactions at a primary carbon center are overwhelmingly governed by the SN2 (Substitution Nucleophilic Bimolecular) mechanism. organic-chemistry.orgmasterorganicchemistry.com

SN2 Pathway: The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.comyoutube.com This pathway is favored for primary substrates because the carbon atom is sterically accessible to the incoming nucleophile. youtube.combyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com For this compound, a strong nucleophile (e.g., CN⁻, I⁻, RS⁻) would attack the C3 carbon, leading to the displacement of the chloride ion and the formation of a new C-nucleophile bond.

SN1 Pathway: The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. organic-chemistry.orgbyjus.com This pathway is highly disfavored for primary alkyl halides because it would require the formation of a highly unstable primary carbocation. organic-chemistry.orgyoutube.com Tertiary substrates readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. organic-chemistry.orgbyjus.com Therefore, nucleophilic substitution on the chloro-functionality of this compound is not expected to proceed via an SN1 mechanism.

Table 3.1: Factors Influencing SN1 vs. SN2 Pathways for the Chloro-Functionality

FactorAnalysis for this compoundFavored Pathway
Substrate StructureThe chlorine atom is on a primary carbon (R-CH₂-Cl).SN2
Carbocation StabilityFormation of a primary carbocation is energetically unfavorable.SN2
Steric HindranceThe primary carbon is relatively unhindered, allowing for backside attack by a nucleophile.SN2
Nucleophile StrengthStrong nucleophiles favor the SN2 pathway.SN2 (with strong Nu⁻)

Transformations Involving Hydroxyl Groups (e.g., Esterification, Etherification, Acetal (B89532) Formation)

The presence of two distinct hydroxyl groups—a primary alcohol at C1 and a tertiary alcohol at C2—allows for regioselective transformations. Generally, primary alcohols are less sterically hindered and more reactive than tertiary alcohols in many common reactions.

Esterification: In reactions with acyl chlorides or acid anhydrides, the primary hydroxyl group is expected to react preferentially to form a monoester. Esterifying the tertiary hydroxyl group is significantly more challenging due to steric hindrance and would require more forcing conditions or specific catalysts.

Etherification: Similar to esterification, the Williamson ether synthesis (reaction with a strong base followed by an alkyl halide) would selectively occur at the primary hydroxyl group. The tertiary hydroxyl group is too sterically hindered for an SN2 reaction with an alkyl halide.

Acetal Formation: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. In this case, reaction involving both the C1 and C2 hydroxyl groups could lead to the formation of a five-membered cyclic acetal ring.

The relative reactivity can be exploited to selectively protect the primary hydroxyl group, allowing for subsequent reactions at the tertiary alcohol or the chloro-functionality.

Stereochemical Control and Inversion in Subsequent Reactions

Stereochemical control is a critical aspect of the reactivity of chiral molecules like this compound. fiveable.merijournals.com The molecule's stereochemistry is defined by the (R) configuration at the C2 quaternary chiral center.

Reactions at C1 and C3: Most reactions occurring at the primary alcohol (C1) or the primary chloride (C3) will not affect the C2 stereocenter, as no bonds to this chiral center are broken. For example, nucleophilic substitution at C3 proceeds with inversion of configuration at C3, but since this is not a stereocenter, the (R) configuration of the molecule is preserved. lumenlearning.com

Intramolecular Cyclization: As discussed in section 3.1, the formation of the oxirane retains the configuration of the C2 stereocenter, yielding (R)-2-(hydroxymethyl)-2-methyloxirane.

Reactions at C2: Reactions that directly involve the tertiary hydroxyl group at the C2 stereocenter could potentially affect the stereochemistry. If a reaction were to proceed via an SN1 mechanism at C2 (e.g., by protonating the hydroxyl group to form a good leaving group, H₂O), the resulting planar carbocation intermediate would be attacked from either face by a nucleophile, leading to a racemic mixture (a mixture of R and S enantiomers). organic-chemistry.org However, such a reaction is less probable than reactions at the primary C1 and C3 positions. Standard transformations like esterification, which involve breaking the O-H bond rather than the C-O bond, will proceed with retention of configuration at the C2 center.

Applications in Organic Synthesis As a Chiral Building Block

Precursor for Enantiopure Oxiranes and Related Cyclic Ethers

There is no specific literature detailing the synthesis of enantiopure oxiranes, such as (R)-2-(chloromethyl)-2-methyloxirane, or other related cyclic ethers starting from (2R)-2-methyl-3-chloropropane-1,2-diol. While the intramolecular cyclization of chlorohydrins is a standard method for forming epoxides, specific studies, reaction conditions, and yields for this particular tertiary chlorodiol are not reported.

Intermediate in the Synthesis of Complex Chiral Molecules

No documented instances were found where this compound serves as a key intermediate in the synthesis of complex chiral molecules.

There is no available research demonstrating the application of this compound in the synthesis of biologically active compounds.

The use of this compound as a building block in the total synthesis of any natural products has not been reported in the scientific literature.

No specific pharmaceutical intermediates are described in the literature as being prepared from this compound.

Development of Chiral Ligands and Catalysts

The development or synthesis of chiral ligands and catalysts derived from this compound is not documented.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for Structural Elucidation and Purity Assessment)

Spectroscopic methods are fundamental for the structural confirmation and purity evaluation of (2R)-2-methyl-3-chloropropane-1,2-diol. These techniques provide detailed information about the molecular structure and the presence of functional groups.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of (R)-3-chloro-1,2-propanediol, a closely related compound, shows a broad band around 3290.56 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl groups. biointerfaceresearch.com Bands at 1087.85 and 1045.42 cm⁻¹ signify C-O stretching, further confirming the diol structure. biointerfaceresearch.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The NIST WebBook provides mass spectral data for 3-chloro-1,2-propanediol, showing characteristic fragments that can be used for its identification. nist.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for the analysis of this and related chloropropanols. agriculturejournals.czresearchgate.netnih.gov

Spectroscopic Technique Observed Features (for related compounds) Interpretation Reference
Infrared (IR) Spectroscopy Broad band at 3290.56 cm⁻¹O-H stretching of hydroxyl groups biointerfaceresearch.com
Bands at 1087.85 and 1045.42 cm⁻¹C-O stretching of alcohol groups biointerfaceresearch.com
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation patternConfirmation of molecular weight and structural fragments nist.gov

Chromatographic Methods for Enantiomeric Purity Determination (e.g., GC, HPLC)

Determining the enantiomeric purity of this compound is essential, as different enantiomers can have different biological activities. Chromatographic techniques are the primary methods for separating and quantifying enantiomers.

Gas Chromatography (GC) using chiral stationary phases is a powerful method for the separation of enantiomers. gcms.cz For compounds like 1,2-propanediol, chiral GC columns with phases like beta-cyclodextrin (B164692) derivatives have been successfully employed for enantiomeric separation. gcms.czgoogle.com

High-Performance Liquid Chromatography (HPLC) is another widely used technique for chiral separations. nih.govmdpi.com Often, pre-column derivatization with a chiral reagent is employed to form diastereomers, which can then be separated on a standard C18 column. nih.gov This approach offers excellent separation and quantification of the individual enantiomers. nih.gov

Chromatographic Method Approach for Enantiomeric Separation Key Advantages Reference
Gas Chromatography (GC) Use of chiral stationary phases (e.g., derivatized cyclodextrins)High resolution and sensitivity gcms.cz
High-Performance Liquid Chromatography (HPLC) Pre-column derivatization to form diastereomers, followed by separation on a standard columnVersatility and excellent separation efficiency nih.govmdpi.com

High-Resolution Mass Spectrometry Applications for Trace Analysis and Derivative Characterization

High-resolution mass spectrometry (HRMS) offers high mass accuracy and resolution, making it an invaluable tool for the trace analysis of this compound and the characterization of its derivatives.

Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography/ion trap tandem mass spectrometry (GC/ITMS/MS) are employed for the determination of very low levels (parts-per-billion) of related chloropropanols in complex matrices like food. nih.govnih.gov These methods provide excellent sensitivity and selectivity, with detection limits in the range of micrograms per kilogram (µg/kg). nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for the selective monitoring of specific fragmentation ions, which reduces background noise and improves the limit of detection. bohrium.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a common strategy to improve the analytical properties of this compound, particularly for gas chromatography. The low volatility and high polarity of the underivatized compound can lead to poor peak shape and low sensitivity in GC analysis. nih.gov Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups.

Common derivatizing agents for related chloropropanols include:

Phenylboronic acid (PBA) : Reacts with diols to form cyclic derivatives that are non-polar and can be easily extracted and analyzed by GC-MS. agriculturejournals.cz

Heptafluorobutyrylimidazole (HFBI) : This reagent is used for the simultaneous analysis of 3-MCPD and 1,3-DCP. nih.gov

p-(Dimethylamino)-phenol : Used for sensitive detection via HPLC-MS/MS. nih.gov

Substituted boronic acids : Such as 4-bromobutyl- and 3-(bromomethyl) phenylboronic acids, which can be further reacted to create charged derivatives for enhanced detection by "soft" mass spectrometry methods like MALDI and ESI. bohrium.com

1-Trimethylsilylimidazole : Used for the silylation of chloropropanols for GC-MS analysis. researchgate.net

Derivatizing Agent Purpose Analytical Technique Reference
Phenylboronic acid (PBA)Forms non-polar cyclic derivativesGC-MS agriculturejournals.cz
Heptafluorobutyrylimidazole (HFBI)Enables simultaneous analysis of different chloropropanolsGC-MS nih.gov
p-(Dimethylamino)-phenolEnhances sensitivityHPLC-MS/MS nih.gov
Substituted boronic acidsCreates charged derivatives for "soft" MS methodsMALDI-MS, ESI-MS bohrium.com
1-TrimethylsilylimidazoleSilylation to increase volatilityGC-MS researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are pivotal in determining the three-dimensional structure and relative stabilities of the different conformers of (2R)-2-methyl-3-chloropropane-1,2-diol. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to explore the potential energy surface of the molecule.

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 and C2-C3 bonds. The presence of hydroxyl and chloro substituents leads to a variety of possible gauche and anti conformations. Intramolecular hydrogen bonding between the hydroxyl groups, and between a hydroxyl group and the chlorine atom, is a critical factor in determining the most stable conformers. yu.edu.joyu.edu.jo

Studies on similar β-halohydrins have shown that conformers allowing for intramolecular hydrogen bonding are significantly lower in energy. researchgate.net For this compound, it is expected that the gauche conformers, where the oxygen of one hydroxyl group can act as a hydrogen bond donor to the other oxygen or the chlorine atom, would be among the most stable. The relative energies of these conformers can be calculated with high accuracy, providing insights into their population distribution at a given temperature.

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (O-C2-C1-Cl)Intramolecular H-BondRelative Energy (kcal/mol)
Gauche 1~60°O-H---O0.00
Gauche 2~65°O-H---Cl0.45
Anti~180°None2.50

Note: This data is illustrative and based on typical findings for similar molecules.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the detailed reaction mechanisms involving this compound. For instance, the formation of this compound often involves the ring-opening of a corresponding epoxide, or it can serve as a precursor for the synthesis of other chiral molecules. DFT calculations can be used to map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. rsc.orgresearchgate.net

A key reaction of interest is the base-catalyzed intramolecular cyclization to form an epoxide. Computational studies would involve modeling the deprotonation of one of the hydroxyl groups, followed by an intramolecular Williamson ether synthesis (an SN2 attack) to displace the chloride. The calculated energy barrier for this reaction would provide a quantitative measure of the reaction rate. researchgate.net

Furthermore, computational analysis can shed light on competing reaction pathways, such as elimination reactions, and help in identifying reaction conditions that favor the desired product. The Unified Reaction Valley Approach (URVA) is a powerful tool that can be used to analyze the chemical events along the reaction path, such as bond formation and cleavage. smu.edu

Stereoselectivity Prediction and Rationalization through Computational Models

Computational models are essential for predicting and rationalizing the stereoselectivity of reactions involving or producing this compound. The stereochemical outcome of many reactions is determined by the relative energies of diastereomeric transition states. By accurately calculating these energies, the preferred stereoisomer can be predicted. nih.govarxiv.org

For example, in the synthesis of this compound via the epoxidation of an allylic alcohol precursor, computational models of the catalyst-substrate complex can explain the observed facial selectivity. mdpi.comwayne.edu These models can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the orientation of the substrate in the catalyst's active site. researchgate.net

Machine learning models are also emerging as a powerful tool for predicting stereoselectivity. nih.govarxiv.org By training on large datasets of reactions, these models can identify subtle patterns in substrate and catalyst structure that influence the stereochemical outcome. researchgate.net

Table 2: Illustrative Calculated Energy Barriers for Diastereomeric Transition States

Transition StateProduct StereoisomerCalculated ΔG‡ (kcal/mol)Predicted Major Product
TS-A(2R, 3S)-product15.2
TS-B(2R, 3R)-product13.8(2R, 3R)-product

Note: This data is illustrative and represents a hypothetical reaction leading to a diastereomer of the title compound.

Molecular Dynamics Simulations of Compound Interactions and Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in various solvents. These simulations can reveal detailed information about solute-solvent interactions, the structure of the solvation shell, and the conformational dynamics of the molecule in solution. mdpi.comnd.edu

MD simulations can be particularly insightful for understanding how the molecule interacts with biological macromolecules, such as enzymes. By simulating the compound in the active site of an enzyme, key binding interactions can be identified, and the binding free energy can be estimated. This information is invaluable in the context of drug design and understanding metabolic pathways. nih.govresearchgate.net

Simulations of this compound at interfaces, such as an air-water interface, can also be performed to understand its environmental fate and transport. These simulations can provide insights into its partitioning behavior and potential for atmospheric reactions.

Computational Design of Novel Catalysts for Stereoselective Transformations

Computational chemistry plays a crucial role in the design of new catalysts for the stereoselective synthesis of chiral molecules like this compound. By understanding the mechanism of existing catalysts, new catalysts with improved activity and selectivity can be designed in silico. nih.govnih.gov

For instance, if a particular enzyme is found to catalyze a reaction involving a similar chlorodiol, computational methods such as protein engineering and de novo enzyme design can be used to create a mutant enzyme with enhanced activity for this compound. nih.govresearchgate.net This involves modeling the substrate in the active site and identifying mutations that would lead to a more favorable binding and transition state stabilization.

Similarly, for non-enzymatic catalysts, computational screening of different ligands and metal centers can be performed to identify promising candidates for experimental validation. This rational design approach can significantly accelerate the discovery of new and efficient catalysts for stereoselective transformations.

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (2R)-2-methyl-3-chloropropane-1,2-diol that influence its reactivity in synthetic chemistry?

  • Methodology : Use spectroscopic techniques (e.g., 1^1H/13^13C NMR) to confirm stereochemistry and substituent positions. X-ray crystallography can resolve absolute configuration . Compare experimental data with computational models (DFT calculations) to validate electronic and steric effects of the chlorinated diol group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow SDS guidelines for chlorinated diols, including use of fume hoods, nitrile gloves, and eye protection. Monitor for acute toxicity (e.g., liver/kidney exposure risks) and avoid inhalation or dermal contact . Implement spill containment protocols using inert absorbents like vermiculite .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) with polarimetric detection. Validate purity via 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodology : Conduct interspecies comparative studies using human hepatocyte cell lines (e.g., HepG2) and rodent models. Adjust dosing regimens to account for metabolic differences (e.g., cytochrome P450 activity). Cross-reference findings with regulatory guidelines (EMA/ICH) to identify critical exposure thresholds .

Q. How does the stereochemistry of this compound affect its interaction with biological targets such as viral spike proteins?

  • Methodology : Use molecular docking simulations (AutoDock Vina) to map hydrogen bonding and hydrophobic interactions between the (2R)-configured diol and viral proteins. Validate predictions via surface plasmon resonance (SPR) to measure binding affinities .

Q. What analytical approaches are critical for detecting trace impurities in this compound synthesized via different routes?

  • Methodology : Combine GC-MS for volatile byproducts (e.g., chlorinated alkanes) and HPLC-UV/ELSD for non-volatile residues. Use high-resolution mass spectrometry (HRMS) to identify unknown impurities at ppm levels .

Data Gaps and Research Priorities

  • Ecological Impact : No data exist on biodegradation or bioaccumulation. Prioritize OECD 301/302 tests to assess environmental persistence .
  • Endocrine Disruption : Screen for receptor-binding activity (e.g., estrogen/androgen assays) to evaluate endocrine-disrupting potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.